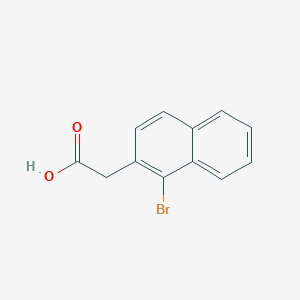
2-(5-chloro-2-ethoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-chloro-2-ethoxyphenyl)ethan-1-amine” is a chemical compound with the molecular formula C10H14ClNO . It’s also known as Benzeneethanamine, 5-chloro-2-ethoxy- .
Synthesis Analysis
The synthesis of such compounds often involves the use of transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .Chemical Reactions Analysis
Amines, including “this compound”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Aplicaciones Científicas De Investigación
Metabolism and Pharmacokinetics
Research on similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its analogs, provides valuable insights into the metabolism and pharmacokinetics of psychoactive phenethylamines. Studies have identified various metabolites in animal models, suggesting metabolic pathways that include deamination, reduction, oxidation, and acetylation (Kanamori et al., 2002). Understanding these pathways is crucial for developing therapeutic agents with predictable pharmacokinetic profiles.
Neuropsychiatric Disorders
Compounds with structural similarities to 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine have been explored for their potential in treating neuropsychiatric disorders. For example, certain 6-chloro-2'-methoxy biphenyl derivatives have shown promise as G-protein-biased ligands of 5-HT7R, indicating potential applications in treating autism spectrum disorders (ASDs) and other neurodevelopmental conditions (Lee et al., 2021).
Gastrointestinal Motility
The synthetic process and biological evaluation of compounds like 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides have revealed their potential as 5-HT4 receptor agonists. These compounds could enhance gastrointestinal motility, offering therapeutic options for conditions like gastroparesis (Suzuki et al., 1998).
Antimalarial Activity
In the realm of infectious diseases, derivatives of chloroquine and related quinoline-based compounds have been synthesized and evaluated for their antimalarial activity. Studies have shown that certain biphenyl derivatives exhibit potent activity against Plasmodium species, highlighting the potential of such compounds in developing new antimalarial agents (Werbel et al., 1986).
Environmental Toxicology
Research on persistent organic pollutants like DDT and its metabolites, which share structural similarities with this compound, has provided insights into their environmental fate and toxicological impact. Understanding the metabolism and persistence of such compounds is crucial for assessing environmental risks and developing safer alternatives (Gold et al., 1981).
Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine involves the reaction of 5-chloro-2-ethoxybenzaldehyde with ethylamine in the presence of a reducing agent to form the corresponding amine intermediate, which is then further reacted with acetaldehyde to yield the final product.", "Starting Materials": [ "5-chloro-2-ethoxybenzaldehyde", "ethylamine", "reducing agent", "acetaldehyde" ], "Reaction": [ "Step 1: 5-chloro-2-ethoxybenzaldehyde is reacted with ethylamine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding amine intermediate.", "Step 2: The amine intermediate is then further reacted with acetaldehyde in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid, to yield the final product, 2-(5-chloro-2-ethoxyphenyl)ethan-1-amine.", "Step 3: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity." ] } | |
Número CAS |
910380-95-9 |
Fórmula molecular |
C10H14ClNO |
Peso molecular |
199.7 |
Pureza |
93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



